

Spectroscopic Profile of 5-Amino-2-(trifluoromethyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-(trifluoromethyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Amino-2-(trifluoromethyl)pyridine**, a key building block in medicinal chemistry and materials science. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and application in research and development.

Core Spectroscopic Data

The structural integrity and purity of **5-Amino-2-(trifluoromethyl)pyridine** can be ascertained through a combination of spectroscopic techniques. The following sections present a summary of the key data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **5-Amino-2-(trifluoromethyl)pyridine**, revealing the chemical environment of each proton and carbon atom. While experimental spectra from dedicated databases were not fully accessible, data has been compiled from available resources.

^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available	-	-
Data not available	-	-
Data not available	-	-
Data not available	-	-

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	-
Data not available	-
Data not available	-
Data not available	-
Data not available	-
Data not available	-

Note: Specific, experimentally verified chemical shifts and coupling constants for ¹H and ¹³C NMR were not available in the public domain at the time of this guide's compilation. Researchers are advised to acquire their own data for critical applications.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Amino-2-(trifluoromethyl)pyridine** is characterized by absorption bands corresponding to its primary functional groups. The presence of an amino group, a trifluoromethyl group, and the pyridine ring is clearly indicated.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (Amino group)
1620 - 1580	Strong	N-H bending (Amino group)
1500 - 1400	Medium to Strong	C=C and C=N stretching (Pyridine ring)
1350 - 1100	Very Strong	C-F stretching (Trifluoromethyl group)
850 - 750	Strong	C-H out-of-plane bending (Aromatic ring)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of **5-Amino-2-(trifluoromethyl)pyridine**. The GC-MS data confirms the expected molecular ion peak.[\[1\]](#)[\[2\]](#)

Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
162	~100	[M] ⁺ (Molecular Ion)
143	Moderate	[M - F] ⁺
115	Moderate	[M - NHF ₂] ⁺ or [M - CF ₃ + H] ⁺
93	Moderate	[M - CF ₃] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **5-Amino-2-(trifluoromethyl)pyridine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Amino-2-(trifluoromethyl)pyridine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected proton chemical shift range (typically 0-10 ppm).
 - Employ a standard pulse sequence (e.g., zg30).
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the expected carbon chemical shift range (typically 0-160 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum.
 - A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation (Solid):
 - KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.
 - Thin Film: Dissolve a small amount of the sample in a volatile solvent, cast the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[1]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

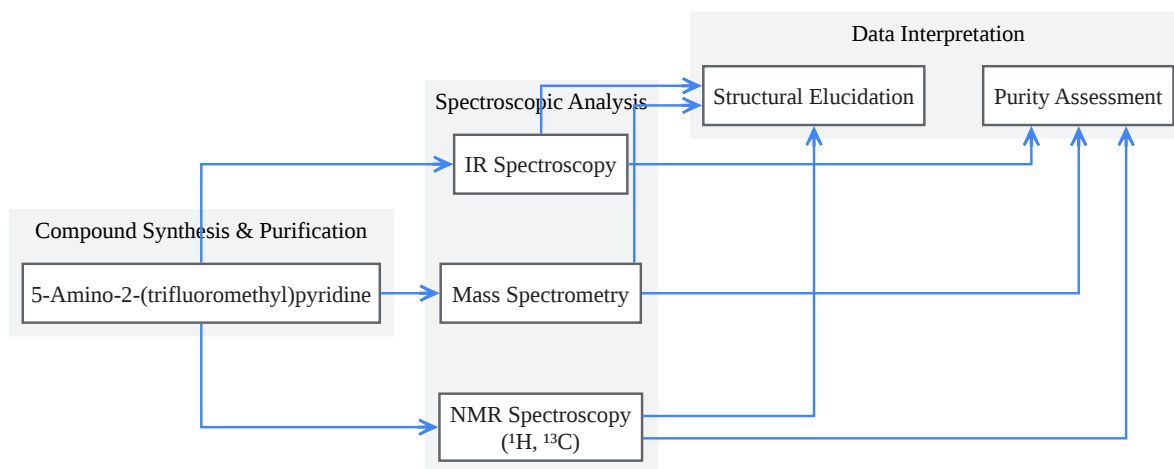
- Record a background spectrum.
- Place the prepared sample in the instrument's sample holder.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.
- Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like **5-Amino-2-(trifluoromethyl)pyridine** can be visualized as follows:



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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References

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- 2. 5-Amino-2-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]
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